4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Description
The compound 4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid is a structurally complex molecule characterized by:
- A furo[3,2-d][1,3,2]dioxaphosphinine bicyclic core, which integrates phosphorus and oxygen atoms in a strained heterocyclic system.
- A 3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy side chain, contributing to hydrogen-bonding capabilities and aromatic interactions.
- A terminal 4-oxobutanoic acid group, enhancing solubility and enabling carboxylate-mediated interactions.
This compound likely functions as a modified nucleotide or kinase inhibitor, given its structural resemblance to adenosine derivatives and phosphorylated intermediates .
Properties
Molecular Formula |
C24H27N6O11P |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N6O11P/c25-14(7-12-1-3-13(31)4-2-12)15(32)8-37-42(36)38-9-16-20(41-42)21(40-18(35)6-5-17(33)34)24(39-16)30-11-29-19-22(26)27-10-28-23(19)30/h1-4,10-11,14,16,20-21,24,31H,5-9,25H2,(H,33,34)(H2,26,27,28)/t14-,16+,20+,21+,24+,42?/m0/s1 |
InChI Key |
ORJHGYFFFCWLCQ-BHVVFWRTSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring system, the attachment of the amino and hydroxyphenyl groups, and the incorporation of the oxobutanoic acid moiety. Each step would require specific reagents and conditions, such as:
Formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring: This step might involve cyclization reactions using appropriate precursors and catalysts.
Attachment of amino and hydroxyphenyl groups: These groups could be introduced through substitution reactions, using reagents like amino acids and phenols.
Incorporation of oxobutanoic acid: This step might involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.
Purification techniques: Employing methods like crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The compound’s amino and hydroxyphenyl groups suggest potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Due to its complex structure, the compound might exhibit pharmacological properties, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound might bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor binding: The compound could interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings and Differences
Purine Modifications: The target compound’s 6-aminopurine group is critical for mimicking adenosine in nucleotide-binding proteins. In contrast, the 8-bromo derivative introduces steric and electronic effects that may enhance DNA intercalation or enzyme inhibition. The octanoylated purine in increases lipophilicity, favoring prodrug strategies for intracellular delivery.
Phosphorus Environment :
- The target compound ’s dioxaphosphinine ring contains a phosphate-like linkage, enabling interactions with kinases or phosphatases. The sulfide variant alters redox sensitivity and may confer resistance to phosphatase cleavage.
Terminal Functional Groups: The 4-oxobutanoic acid group in the target compound enhances solubility and mimics natural carboxylate-containing metabolites (e.g., succinate). The glucoside derivative lacks this feature but exhibits UV-filtering properties via aromatic conjugation.
Biological Activity: The target compound and bromopurine derivative are hypothesized to interfere with nucleotide metabolism or phosphorylation cascades. The octanoylated compound is optimized for passive diffusion across membranes, while the glucoside is restricted to ocular tissues due to polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
